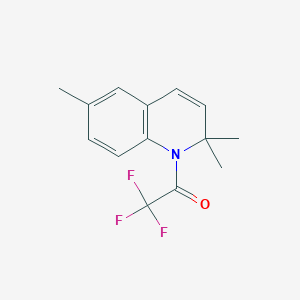![molecular formula C12H17BrO3S B14227544 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 728008-58-0](/img/structure/B14227544.png)
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a heterocyclic compound that features a thieno[3,4-b][1,4]dioxepine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxepine Core: This can be achieved through a catalytic three-component tandem [4 + 3]-cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thieno[3,4-b][1,4]dioxepine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets. The bromopentyl group can participate in nucleophilic substitution reactions, while the thieno[3,4-b][1,4]dioxepine core can undergo redox reactions. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: Similar core structure but different substituents.
Poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Used in composite films for dye-sensitized solar cells.
Uniqueness
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to the presence of the bromopentyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
728008-58-0 |
|---|---|
Fórmula molecular |
C12H17BrO3S |
Peso molecular |
321.23 g/mol |
Nombre IUPAC |
3-(5-bromopentoxy)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C12H17BrO3S/c13-4-2-1-3-5-14-10-6-15-11-8-17-9-12(11)16-7-10/h8-10H,1-7H2 |
Clave InChI |
ACCLLDWXODWKJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CSC=C2O1)OCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


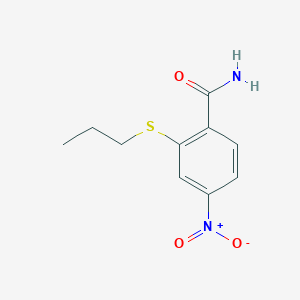
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
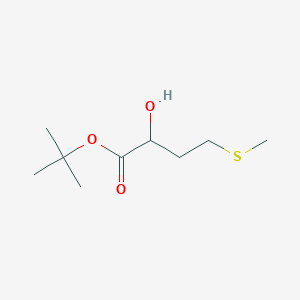

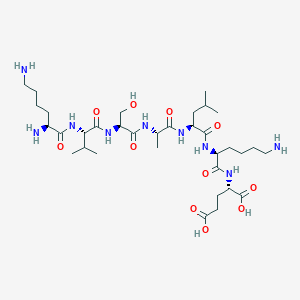




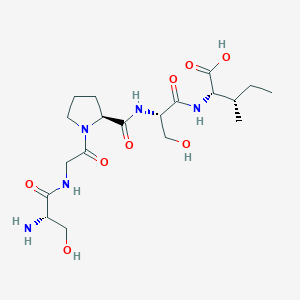
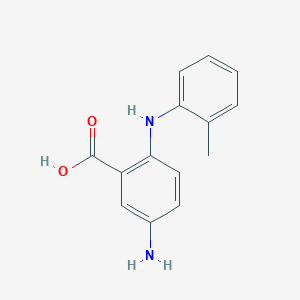
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
